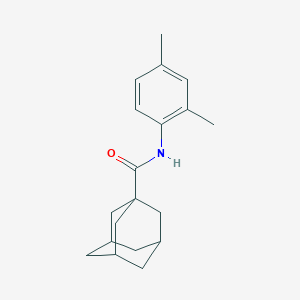
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in the 1990s and was initially investigated for its anti-tumor properties. Since then, numerous studies have been conducted to explore its mechanism of action, biochemical and physiological effects, and potential clinical applications.
作用机制
The exact mechanism of action of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a critical role in the immune response. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to activate a protein called STING, which is involved in the recognition of viral and bacterial pathogens. Activation of STING leads to the production of interferons, which are proteins that play a critical role in the immune response to cancer.
Biochemical and Physiological Effects
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to induce tumor cell death, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to stimulate the production of cytokines and activate the immune system. N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide for lab experiments is its ability to induce tumor cell death and inhibit tumor growth in a wide range of cancer types. This makes it a valuable tool for studying the mechanisms of tumor growth and development. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could have important clinical implications.
One limitation of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to have some toxicity in animal studies, which could limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of its potential clinical applications, either as a standalone therapy or in combination with other treatments. Finally, further research is needed to fully understand the mechanisms of action of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide and to identify the optimal conditions for its use in experimental and clinical settings.
合成方法
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 1-adamantanecarboxylic acid in the presence of a catalyst, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor cell death and inhibit tumor growth in a wide range of cancer types, including lung, breast, colon, and prostate cancers. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAFBGQNUAGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344993.png)
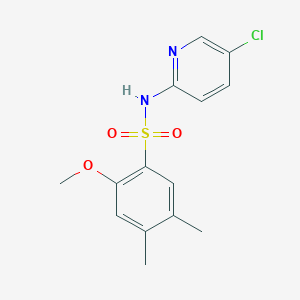
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-ethyl-4-methyl-1H-imidazole](/img/structure/B344997.png)
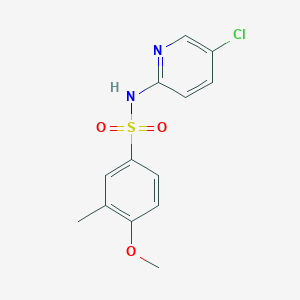
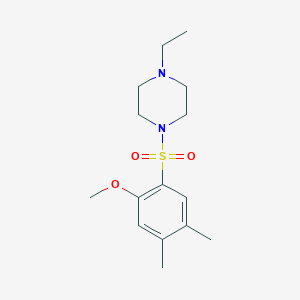
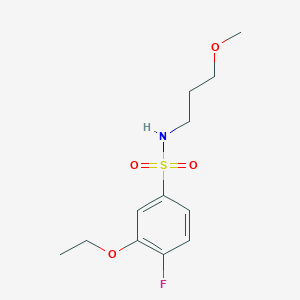
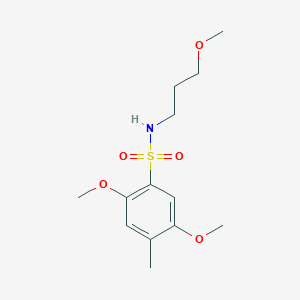
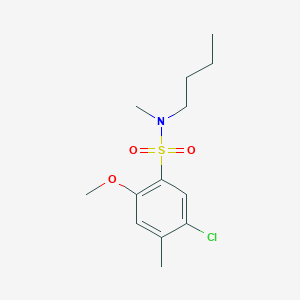
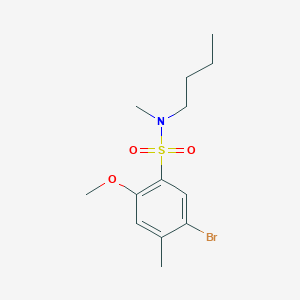
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)
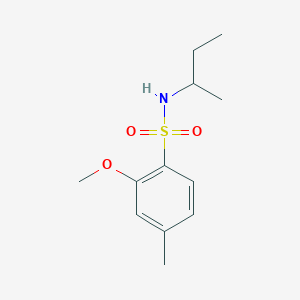
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345025.png)
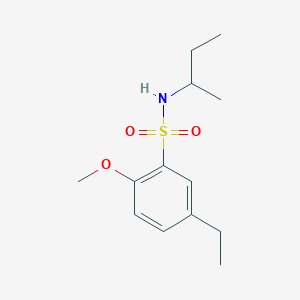
amine](/img/structure/B345027.png)